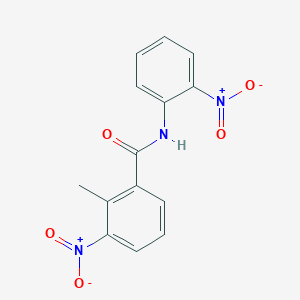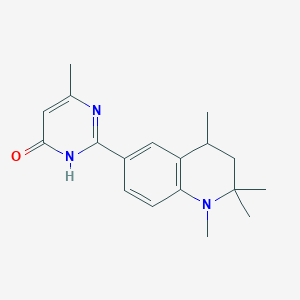
N-(4-nitrophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPPA , is a chemical compound with a complex structure. Let’s break it down:
NPPA: consists of the following components:
Preparation Methods
Synthetic Routes::
Nitration of Phenylacetamide:
- Industrial-scale synthesis typically involves optimized versions of the above steps, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation: NPPA can undergo oxidation reactions due to the presence of the phenyl ring and the nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: NPPA may participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogenation catalysts, acetic anhydride, and strong acids are used.
Major Products: The major product depends on the specific reaction conditions.
Scientific Research Applications
Medicine: NPPA derivatives have potential as anti-inflammatory agents or analgesics.
Chemistry: Used as a building block for more complex molecules.
Industry: May find applications in dye synthesis or other chemical processes.
Mechanism of Action
Targets: NPPA may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other nitrophenyl derivatives or pyrazolidinones.
Uniqueness: NPPA’s specific combination of functional groups sets it apart.
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(5-oxo-1-phenylpyrazolidin-4-yl)acetamide |
InChI |
InChI=1S/C17H16N4O4/c22-16(19-13-6-8-15(9-7-13)21(24)25)10-12-11-18-20(17(12)23)14-4-2-1-3-5-14/h1-9,12,18H,10-11H2,(H,19,22) |
InChI Key |
MYGCFBIBHDJTIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-(2-methoxy-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)acetamide](/img/structure/B11028522.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B11028523.png)
![Ethyl 4-{[8-methoxy-4,4-dimethyl-1-[(4-methylphenyl)imino]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11028526.png)
![2-[N'-(4-methylphenyl)carbamimidamido]pyrimidine-5-carboxamide](/img/structure/B11028531.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028554.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11028559.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11028560.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11028569.png)

![N-(4-chlorophenyl)-2-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11028580.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028582.png)

![(1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028594.png)
